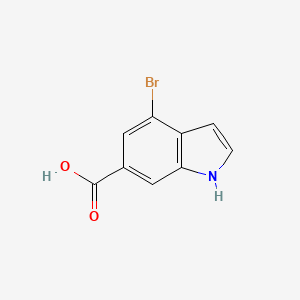

4-Bromo-1H-indole-6-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-7-3-5(9(12)13)4-8-6(7)1-2-11-8/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEJTFXNRYRHNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646435 | |

| Record name | 4-Bromo-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374633-27-9 | |

| Record name | 4-Bromo-1H-indole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374633-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-1H-indole-6-carboxylic acid synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-1H-indole-6-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, a key heterocyclic building block in medicinal chemistry. Indole derivatives are foundational scaffolds in numerous pharmaceuticals, and the strategic introduction of a bromine atom and a carboxylic acid moiety offers versatile handles for further chemical modification in drug discovery programs.[1][2] This document outlines a robust synthetic pathway, explains the rationale behind key experimental steps, and details a suite of analytical techniques for unequivocal structural confirmation and purity assessment. It is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecular architectures.

Introduction: The Significance of Substituted Indoles

The indole nucleus is a privileged structure in medicinal chemistry, present in a wide array of biologically active compounds and marketed drugs.[3][4] Its electron-rich nature and planar geometry facilitate interactions with various biological targets. Functionalization of the indole core is a cornerstone of drug design, allowing for the modulation of a compound's physicochemical properties, metabolic stability, and target affinity.

This compound (CAS No. 374633-27-9) is a particularly valuable intermediate.[5] The carboxylic acid group at the C6 position can serve as a bioisostere for other functional groups or act as a critical anchoring point for target engagement, while also enhancing solubility.[6] The bromine atom at the C4 position is not merely a placeholder; it provides a reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse substituents and the construction of complex molecular libraries for lead optimization.[7] Understanding its synthesis and characterization is therefore critical for its effective application in research and development.

Synthesis of this compound

While various methods for indole synthesis exist, such as the Fischer, Bartoli, and Nenitzescu syntheses, a common and practical approach for this specific molecule involves the construction of the indole ring followed by regioselective functionalization or the use of a pre-functionalized starting material.[8][9] The following section details a plausible and robust multi-step synthesis adapted from established methodologies, such as the Japp-Klingemann variant of the Fischer indole synthesis.[10][11]

Synthetic Workflow Overview

The synthesis initiates from a commercially available, appropriately substituted aniline derivative, proceeds through a diazonium salt intermediate, and culminates in a Fischer indole cyclization to form the core structure, followed by hydrolysis to yield the final carboxylic acid.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Diazotization of 4-Bromo-2-methylaniline

-

To a stirred suspension of 4-bromo-2-methylaniline (1.0 eq) in 3 M hydrochloric acid at 0-5°C, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5°C.

-

Stir the resulting solution for 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

Causality: The reaction is performed at low temperatures to prevent the unstable diazonium salt from decomposing. Hydrochloric acid serves as both the proton source and to generate nitrous acid in situ from sodium nitrite.

Step 2: Japp-Klingemann Condensation to form the Hydrazone

-

In a separate flask, dissolve methyl 2-methyl-3-oxobutanoate (1.1 eq) and sodium acetate (3.0 eq) in a mixture of ethanol and water.

-

Cool this solution to 0-5°C and slowly add the previously prepared cold diazonium salt solution.

-

Allow the mixture to stir for several hours, during which a solid hydrazone intermediate will precipitate.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Causality: Sodium acetate acts as a buffer to maintain a mildly acidic pH, which is optimal for the coupling reaction between the diazonium salt and the enolate of the β-ketoester.

Step 3: Fischer Indole Cyclization

-

Add the dried hydrazone intermediate (1.0 eq) portion-wise to pre-heated polyphosphoric acid (PPA) at ~100°C.

-

Stir the reaction mixture at this temperature for 1-2 hours until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the hot mixture onto crushed ice, which will cause the product to precipitate.

-

Neutralize the slurry with a saturated sodium bicarbonate solution.

-

Collect the solid by filtration, wash thoroughly with water, and dry to yield crude methyl 4-bromo-1H-indole-6-carboxylate.[12]

Causality: PPA serves as both a strong acid catalyst and a dehydrating agent, promoting the[13][13]-sigmatropic rearrangement and subsequent cyclization that are characteristic of the Fischer indole synthesis.

Step 4: Saponification to the Carboxylic Acid

-

Suspend the crude methyl ester (1.0 eq) in a mixture of methanol and 2 M aqueous sodium hydroxide.

-

Heat the mixture to reflux and stir for 2-4 hours until the reaction is complete (monitored by TLC or HPLC).

-

Cool the solution to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH < 2 by the slow addition of 6 M hydrochloric acid.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry in a vacuum oven to afford this compound as a solid.

Causality: Sodium hydroxide mediates the saponification (hydrolysis) of the methyl ester to the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final, less soluble carboxylic acid product, causing it to precipitate from the aqueous solution.

Comprehensive Characterization

Unequivocal identification and purity assessment of the final compound are achieved through a combination of spectroscopic and chromatographic techniques. Each method provides complementary information to build a complete structural profile.

Caption: Analytical workflow for the characterization of the target compound.

Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Description: Provides information on the number of different types of protons and their connectivity.

-

Expected Spectrum (in DMSO-d₆, 400 MHz):

-

~12.5-13.0 ppm (s, 1H): A broad singlet corresponding to the carboxylic acid proton (-COOH). This signal disappears upon a D₂O shake.[14]

-

~11.5-11.8 ppm (s, 1H): A broad singlet for the indole N-H proton.[15]

-

~8.1 ppm (s, 1H): Singlet for the H5 proton, adjacent to the carboxylic acid group.

-

~7.6 ppm (s, 1H): Singlet for the H7 proton.

-

~7.5 ppm (t, J ≈ 2.8 Hz, 1H): Triplet (or doublet of doublets) for the H2 proton of the indole ring.

-

~6.5 ppm (t, J ≈ 2.0 Hz, 1H): Triplet (or doublet of doublets) for the H3 proton.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Description: Identifies the number of non-equivalent carbon atoms in the molecule.

-

Expected Spectrum (in DMSO-d₆, 100 MHz):

-

~168 ppm: Carboxylic acid carbonyl carbon (C=O).[14]

-

~138-120 ppm: Six signals for the aromatic carbons of the indole ring.

-

~115 ppm: C4-Br carbon signal.

-

~102 ppm: C3 signal.

-

Infrared (IR) Spectroscopy

-

Description: Identifies the presence of specific functional groups based on their vibrational frequencies.

-

Expected Absorptions (KBr pellet):

-

3400-3300 cm⁻¹: Sharp peak for the N-H stretching vibration of the indole ring.

-

3300-2500 cm⁻¹: Very broad band characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid dimer.[16][17][18]

-

~1680-1710 cm⁻¹: Strong, sharp absorption from the C=O (carbonyl) stretching of the carboxylic acid.[16]

-

~1600-1450 cm⁻¹: Multiple bands for the C=C stretching of the aromatic ring.

-

~1320-1210 cm⁻¹: C-O stretching of the carboxylic acid.[16]

-

Mass Spectrometry (MS)

-

Description: Determines the molecular weight and provides information about the molecular formula and fragmentation pattern.

-

Expected Data (ESI-):

-

Molecular Ion Peak [M-H]⁻: An intense signal at m/z ≈ 238 and 240, with a characteristic ~1:1 intensity ratio, confirming the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes). The molecular formula is C₉H₆BrNO₂ and the molecular weight is 240.05 g/mol .[5][19]

-

Key Fragmentation: Loss of CO₂ (44 Da) from the deprotonated molecular ion is a common fragmentation pathway for carboxylic acids.[20]

-

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

-

Description: A powerful technique to assess the purity of the synthesized compound.

-

Exemplary Protocol:

-

System: Reverse-Phase HPLC (RP-HPLC).

-

Column: C18, 250 mm x 4.6 mm, 5 µm.

-

Mobile Phase: A gradient of (A) 0.1% Trifluoroacetic acid (TFA) in water and (B) Acetonitrile. For example, a linear gradient from 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 254 nm.

-

-

Self-Validation: A pure sample of this compound should appear as a single major peak, typically with a purity value >95%. The retention time is characteristic under these specific conditions.[21][22]

Summary of Characterization Data

| Technique | Parameter | Expected Observation |

| Formula | Molecular Formula | C₉H₆BrNO₂ |

| MW | Molecular Weight | 240.05 g/mol [5] |

| Appearance | Physical State | Off-white to pale yellow solid |

| ¹H NMR | COOH Proton | ~12.5-13.0 ppm (broad s, 1H) |

| NH Proton | ~11.5-11.8 ppm (broad s, 1H) | |

| Aromatic Protons | Signals between 6.5 and 8.1 ppm | |

| IR | O-H Stretch (acid) | 3300-2500 cm⁻¹ (very broad)[17] |

| N-H Stretch (indole) | 3400-3300 cm⁻¹ (sharp) | |

| C=O Stretch (acid) | ~1680-1710 cm⁻¹ (strong)[16] | |

| MS (ESI-) | [M-H]⁻ | m/z ≈ 238/240 in a ~1:1 ratio |

| HPLC | Purity | >95% (as a single major peak) |

Conclusion

This guide has detailed a robust and logical pathway for the synthesis of this compound, a high-value intermediate for pharmaceutical research. The rationale behind the chosen synthetic steps has been elucidated to provide a deeper understanding of the process. Furthermore, a comprehensive suite of modern analytical techniques has been described, establishing a self-validating system where the successful synthesis is unequivocally confirmed by thorough characterization. The data and protocols presented herein serve as a reliable resource for scientists working to incorporate this versatile building block into their drug discovery and development pipelines.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 8. bhu.ac.in [bhu.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]

- 12. scbt.com [scbt.com]

- 13. CAS 898746-91-3: 6-Bromo-4-Indole Carboxylic acid [cymitquimica.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 4-Bromoindole(52488-36-5) 1H NMR spectrum [chemicalbook.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. IR Spectrum: Carboxylic Acids [quimicaorganica.org]

- 19. 4-bromo-1H-indole-2-carboxylic acid | C9H6BrNO2 | CID 4042604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. hplc.eu [hplc.eu]

- 22. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 4-Bromo-1H-indole-6-carboxylic acid

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-Bromo-1H-indole-6-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide synthesizes fundamental spectroscopic principles with practical insights to facilitate the structural elucidation and characterization of this and related molecular entities.

Introduction

This compound is a substituted indole derivative of significant interest in medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a bromine atom and a carboxylic acid group at specific positions can profoundly influence the molecule's physicochemical properties and biological activity. Accurate structural confirmation through spectroscopic methods is a critical step in the synthesis and application of such novel compounds. This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, based on established spectroscopic principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the substitution pattern and electronic environment of the indole ring.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as DMSO-d₆, is expected to exhibit distinct signals for the aromatic protons, the indole N-H proton, and the carboxylic acid O-H proton. The choice of DMSO-d₆ as a solvent is strategic; its ability to form hydrogen bonds helps in observing the exchangeable protons (N-H and O-H) which might otherwise be broadened or unobservable in less polar solvents.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale for Prediction |

| H1 (N-H) | ~11.5 | broad singlet | - | The indole N-H proton is typically deshielded and appears as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. |

| COOH | ~12.5 | broad singlet | - | The carboxylic acid proton is highly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding with the solvent or other molecules. |

| H2 | ~7.5 | doublet of doublets | J ≈ 3.0, 1.0 Hz | This proton is coupled to H3 and shows a small long-range coupling to the N-H proton. |

| H3 | ~6.5 | doublet of doublets | J ≈ 3.0, 2.0 Hz | Coupled to H2 and shows a small coupling to the N-H proton. |

| H5 | ~8.0 | singlet | - | This proton is ortho to the electron-withdrawing carboxylic acid group and is expected to be significantly deshielded. It appears as a singlet as there are no adjacent protons. |

| H7 | ~7.8 | singlet | - | This proton is adjacent to the indole nitrogen and ortho to the carboxylic acid group, leading to deshielding. It appears as a singlet. |

Causality behind Experimental Choices: The selection of DMSO-d₆ as the solvent is crucial for observing the labile N-H and O-H protons. In a non-polar solvent like CDCl₃, these peaks are often very broad or may exchange with residual water, making them difficult to detect. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, especially for resolving the aromatic protons.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will reveal the number of unique carbon atoms and provide insights into their chemical environment. The predicted chemical shifts are based on the known effects of bromo and carboxyl substituents on the indole ring system.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| C2 | ~125 | A typical chemical shift for the C2 carbon of an indole ring. |

| C3 | ~102 | The C3 carbon of indole is typically shielded. |

| C3a | ~128 | A quaternary carbon at the fusion of the two rings. |

| C4 | ~115 | The carbon bearing the bromine atom will be deshielded, but the direct attachment of the halogen can have complex shielding effects. |

| C5 | ~122 | This carbon is influenced by the adjacent carboxylic acid group. |

| C6 | ~130 | The carbon attached to the electron-withdrawing carboxylic acid group. |

| C7 | ~120 | This carbon is adjacent to the indole nitrogen. |

| C7a | ~135 | A quaternary carbon at the fusion of the two rings. |

| COOH | ~168 | The carbonyl carbon of the carboxylic acid group appears in the characteristic downfield region. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures data reproducibility and quality.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Insert the sample into the magnet.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 45-degree pulse angle, a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

-

References

An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-1H-indole-6-carboxylic acid

Introduction

4-Bromo-1H-indole-6-carboxylic acid is a substituted indole derivative that holds significant interest for researchers in medicinal chemistry and drug development. The indole scaffold is a well-established privileged structure, forming the core of numerous biologically active compounds, including the essential amino acid tryptophan and the neurotransmitter serotonin.[1][2] The strategic placement of a bromine atom and a carboxylic acid moiety on the indole ring can significantly influence the molecule's physicochemical properties, receptor binding affinity, and metabolic stability, making it a valuable building block for novel therapeutic agents.[2][3]

This technical guide provides a comprehensive overview of the critical physicochemical parameters of this compound, with a specific focus on its solubility and stability. Understanding these characteristics is paramount for its effective utilization in drug discovery and development, from initial screening and formulation to manufacturing and storage. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.

Core Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is essential before delving into its solubility and stability. These properties are dictated by its unique molecular structure, which features a bicyclic aromatic indole ring, a hydrogen-bond-donating pyrrolic nitrogen, a hydrogen-bond-donating and -accepting carboxylic acid group, and an electron-withdrawing bromine atom.

| Property | Value | Source |

| CAS Number | 374633-27-9 | Echemi[4] |

| Molecular Formula | C₉H₆BrNO₂ | Echemi[4] |

| Molecular Weight | 240.05 g/mol | Echemi[4] |

| XLogP3 | 2.3 | Echemi[4] |

| Hydrogen Bond Donor Count | 2 | Echemi[4] |

| Hydrogen Bond Acceptor Count | 2 | Echemi[4] |

The positive XLogP3 value of 2.3 suggests a predominantly lipophilic character, which would imply limited aqueous solubility. However, the presence of the carboxylic acid group, which can be ionized, and the hydrogen bonding capabilities of the N-H and COOH groups, introduce hydrophilic characteristics that can modulate its solubility behavior, particularly as a function of pH.

Solubility Profile: A Predictive and Experimental Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. While experimental data for this compound is not extensively published, we can predict its behavior based on the known properties of its constituent parts and establish a robust protocol for its empirical determination.

Theoretical Considerations

The indole nucleus itself is known to be sparingly soluble in water (approx. 0.19 g/100 mL for indole) but exhibits good solubility in organic solvents like ethanol, ether, and chloroform.[5] The presence of the bromine atom at the 4-position is expected to increase lipophilicity, further decreasing aqueous solubility. Conversely, the carboxylic acid at the 6-position introduces a site for ionization. At pH values above its pKa, the carboxylic acid will be deprotonated to form a carboxylate salt, which is significantly more polar and should exhibit enhanced aqueous solubility. The N-H group of the indole ring is weakly acidic (pKa around 17), so it is not readily deprotonated under typical physiological conditions.

Therefore, a bifurcated solubility profile is anticipated:

-

Low solubility in neutral and acidic aqueous media.

-

Increased solubility in basic aqueous media.

-

Good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols.

For comparison, 5-Bromoindole, a related compound, is sparingly soluble in water (126 mg/L, calculated) but highly soluble in DMSO (100 mg/mL).[6] It is reasonable to expect a similar trend for this compound, with the carboxylic acid moiety providing a handle to improve aqueous solubility through pH adjustment.

Experimental Workflow for Solubility Determination

A systematic approach is necessary to accurately quantify the solubility of this compound in various solvent systems relevant to preclinical and formulation development. The following protocol outlines a robust equilibrium solubility shake-flask method (OECD Guideline 105).

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Protocol:

-

Preparation of Solvent Systems: Prepare a range of aqueous and organic solvents. Recommended aqueous systems include purified water, phosphate-buffered saline (PBS) at pH 7.4, and a series of pH buffers (e.g., pH 2, 4, 6, 8, 10). Recommended organic solvents include DMSO, ethanol, methanol, and acetonitrile.

-

Addition of Compound: Add an excess amount of this compound to a known volume of each solvent in a glass vial. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 25°C or 37°C) for a sufficient period (24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

-

Sampling and Dilution: Carefully remove an aliquot of the clear supernatant without disturbing the solid pellet. Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: Determine the solubility in each solvent system based on the measured concentration and the dilution factor.

This protocol is self-validating as the presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.

Stability Profile: Intrinsic and Environmental Factors

The chemical stability of this compound is a critical quality attribute that influences its shelf-life, storage conditions, and formulation design. The indole ring system is susceptible to oxidation, and the overall molecule can be sensitive to light, pH, and temperature.

Predicted Chemical Liabilities

-

Oxidative Degradation: The electron-rich pyrrole ring of the indole nucleus is susceptible to oxidation. This can lead to the formation of various degradation products, potentially impacting the compound's purity and activity.

-

Photostability: Many indole-containing compounds are known to be light-sensitive. Exposure to UV or visible light can promote photo-oxidation or other degradation pathways.

-

pH-Dependent Hydrolysis: While the core indole structure is generally stable to hydrolysis, extreme pH conditions, especially when combined with elevated temperatures, could potentially lead to degradation.

-

Decarboxylation: Carboxylic acids attached to aromatic rings can be susceptible to decarboxylation under harsh conditions, such as high heat.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[6] The following protocol outlines a systematic approach to stress testing.

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol:

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Application of Stress Conditions:

-

Acidic: Treat the solution with 0.1 M HCl and heat at 60°C.

-

Basic: Treat the solution with 0.1 M NaOH and heat at 60°C.

-

Oxidative: Treat the solution with 3% H₂O₂ at room temperature.

-

Thermal: Expose both the solid compound and the solution to dry heat at 80°C.

-

Photolytic: Expose the solution to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²). A control sample should be wrapped in aluminum foil.

-

-

Time-Point Analysis: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

-

Analytical Method: Analyze the samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all major degradation products. A photodiode array (PDA) detector is crucial for assessing peak purity, and mass spectrometry (MS) is invaluable for identifying the mass of potential degradants.

-

Data Evaluation: Assess the extent of degradation under each condition. Aim for 5-20% degradation to ensure that the primary degradation pathways are observed without complete loss of the parent compound. Calculate mass balance to ensure all major components are accounted for.

Recommended Storage and Handling

Based on the predicted stability profile, the following general recommendations should be followed for the storage and handling of this compound:

-

Storage: The solid compound should be stored in a well-sealed container, protected from light, and kept in a cool, dry place. For long-term storage, refrigeration (2-8°C) under an inert atmosphere is advisable.[7][8]

-

Solution Handling: Solutions, particularly in DMSO, should be prepared fresh whenever possible. If storage is necessary, solutions should be stored in tightly sealed vials at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles.

Conclusion

This compound is a promising scaffold for drug discovery, but its successful application hinges on a thorough understanding of its solubility and stability. This guide has provided a predictive analysis based on its chemical structure and the properties of related molecules. More importantly, it has outlined robust, best-practice experimental protocols for the empirical determination of these critical parameters. By following these methodologies, researchers can generate the high-quality data needed to de-risk development, enable effective formulation, and accelerate the progression of new chemical entities from the laboratory to the clinic.

References

- 1. Indole - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Evaluation of new indole and bromoindole derivatives as pp60(c-Src) tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. benchchem.com [benchchem.com]

- 7. vibrantpharma.com [vibrantpharma.com]

- 8. 4-Bromo-1H-pyrrole-2-carboxylic acid | 27746-02-7 [sigmaaldrich.com]

An In-depth Technical Guide to the Biological Activity Screening of 4-Bromo-1H-indole-6-carboxylic acid Derivatives

<

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant pharmacological activities.[1][2] Its unique electronic properties and the ability to participate in various biological interactions have made it a focal point for the development of novel therapeutic agents.[1] Indole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and antioxidant effects.[3][4][5] The U.S. Food and Drug Administration (FDA) has approved several indole-based drugs for clinical use, particularly in oncology, underscoring the therapeutic importance of this molecular framework.[1]

The 4-Bromo-1H-indole-6-carboxylic acid core presents a particularly interesting starting point for drug discovery. The bromine atom at the 4-position can enhance selectivity and potency while also serving as a handle for further synthetic modifications.[6] The carboxylic acid group at the 6-position is a crucial pharmacophore that can engage in key interactions with biological targets.[6] This guide provides a comprehensive overview of the methodologies and strategic considerations for screening the biological activities of novel derivatives synthesized from this promising scaffold. We will delve into the practical aspects of anticancer, antibacterial, and antioxidant screening, providing detailed protocols and the scientific rationale behind each experimental choice.

Part 1: Synthesis and Derivatization Strategy

The journey of screening begins with the strategic synthesis of a library of derivatives from the this compound starting material. The goal is to introduce diverse chemical functionalities to explore the structure-activity relationship (SAR).

General Synthetic Approach

A common strategy involves the modification of the carboxylic acid group and the indole nitrogen. For instance, the carboxylic acid can be converted to amides, esters, or hydrazides, introducing a variety of substituents. The indole nitrogen can be alkylated or arylated to further expand the chemical diversity of the library. Techniques such as Suzuki or Heck coupling can be employed at the bromine position to introduce aryl or vinyl groups.[6]

Caption: Synthetic pathways for derivatization of the core compound.

Part 2: Anticancer Activity Screening

Cancer remains a leading cause of mortality worldwide, and the development of novel anticancer agents is a critical area of research.[1] Indole derivatives have shown significant promise in this field, acting through various mechanisms such as the inhibition of tubulin polymerization, topoisomerases, and various kinases.[1][7][8]

Workflow for In Vitro Anticancer Screening

A tiered approach is recommended for efficient screening. This begins with a primary screen against a panel of cancer cell lines to identify initial hits, followed by more detailed secondary assays to elucidate the mechanism of action.

References

- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms | Semantic Scholar [semanticscholar.org]

- 6. 4-Bromo-1-methyl-1H-indole-6-carboxylic acid|97%|CAS 1782217-26-8 [benchchem.com]

- 7. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

A Guide to 4-Bromo-1H-indole-6-carboxylic Acid: A Versatile Precursor in Modern Organic Synthesis

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active molecules. Within this class, 4-Bromo-1H-indole-6-carboxylic acid has emerged as a particularly valuable and versatile building block. Its strategic trifunctionalization—an indole N-H for substitution, a carboxylic acid for amide coupling or bioisosteric replacement, and a bromine atom at the C4 position serving as a highly effective handle for palladium-catalyzed cross-coupling reactions—positions it as a pivotal precursor in the synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, properties, and core applications of this compound, with a focus on its utility in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. Detailed protocols and mechanistic insights are provided for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

Introduction: The Strategic Value of a Trifunctional Scaffold

The indole scaffold's prevalence in drug development is a testament to its ability to form key interactions with a multitude of biological targets. The strategic placement of functional groups on this bicyclic aromatic system allows for the fine-tuning of pharmacological properties. This compound (Figure 1) is a prime example of a "designer" building block, engineered for synthetic efficiency.

-

The Indole Core: Provides a rigid, planar structure capable of participating in π-stacking and hydrogen bonding, essential for receptor recognition.

-

The C6-Carboxylic Acid: This group is a crucial pharmacophore, often involved in critical hydrogen bonding interactions with target proteins.[1] It also serves as a convenient point for derivatization, enabling the synthesis of amide libraries to explore structure-activity relationships (SAR).

-

The C4-Bromine Atom: This is the molecule's primary synthetic handle. The carbon-bromine bond is sufficiently reactive to readily participate in a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, vinyl, and amino substituents. This functionalization is critical for modulating potency, selectivity, and pharmacokinetic profiles.

This guide will delve into the practical applications of this precursor, demonstrating how its unique structure facilitates the construction of C-C and C-N bonds, which are fundamental to the assembly of novel therapeutic agents.

Physicochemical Properties & Characterization

A summary of the key properties of this compound is presented in Table 1. Standard characterization would involve ¹H and ¹³C NMR spectroscopy to confirm the substitution pattern, mass spectrometry to verify the molecular weight, and HPLC to determine purity.

| Property | Value | Reference |

| CAS Number | 374633-27-9 | [2] |

| Molecular Formula | C₉H₆BrNO₂ | [2] |

| Molecular Weight | 240.05 g/mol | [2] |

| Appearance | Typically a solid powder | N/A |

| XLogP3 | 2.3 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Table 1: Key physicochemical properties of this compound. |

Synthesis of the this compound Scaffold

While numerous substituted indoles are commercially available, understanding their synthesis provides insight into potential impurities and scale-up strategies. A common and effective method for constructing such indole cores is the Fischer indole synthesis. A plausible, multi-step route starting from commercially available 3-bromo-5-methylaniline is outlined below, demonstrating a logical pathway to the target molecule's ester precursor, methyl 4-bromo-1H-indole-6-carboxylate.[3]

Caption: Proposed Fischer Indole Synthesis workflow for the target precursor.

Causality Behind the Strategy: The Fischer indole synthesis is a robust and time-tested method for creating the indole ring system from a phenylhydrazine and an aldehyde or ketone.[3] Starting with 3-bromo-5-methylaniline positions the eventual bromine atom at C4 and the methyl group at C6 of the indole ring. The methyl group can then be oxidized in a subsequent step (not shown, but a common transformation) to the required carboxylic acid, or a starting material with a different oxidizable handle could be chosen. The final saponification of the methyl ester is a standard and high-yielding deprotection step to furnish the desired carboxylic acid.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The C4-bromo substituent is the key to unlocking the synthetic potential of this precursor. It provides a reactive site for palladium catalysts to initiate catalytic cycles that form new carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most powerful methods for creating biaryl and vinyl-aryl structures, which are common motifs in pharmaceuticals.[4][5] The reaction couples the aryl bromide with an organoboron species (typically a boronic acid or ester) and is valued for its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Field-Proven Protocol: Suzuki-Miyaura Coupling

-

Reactor Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).[4]

-

Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%).[4] The choice of catalyst and ligand is crucial; dppf is effective for many heteroaromatic couplings.

-

Solvent Addition: Add a degassed solvent, such as a mixture of 1,2-dimethoxyethane (DME) and water or toluene/methanol.[4][6]

-

Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity.[7] This reaction is invaluable for introducing vinyl groups, which can serve as versatile intermediates for further transformations or as key structural elements in natural products and pharmaceuticals.

Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.

Field-Proven Protocol: Heck Reaction

-

Reactor Setup: In a Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv), the alkene (e.g., n-butyl acrylate, 1.5 equiv), and a base such as K₂CO₃ or NaHCO₃ (2.0 equiv).[8][9]

-

Catalyst Addition: Add the palladium source, typically Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%). For less reactive aryl bromides, a phosphine ligand may be required.[9] Phosphine-free systems in polar solvents are often preferred for green chemistry considerations.[7]

-

Solvent Addition: Add a polar aprotic solvent like DMF, often in a mixture with water.[8]

-

Reaction: Heat the reaction mixture to 80-140 °C with vigorous stirring. The higher temperature is often necessary to promote the oxidative addition of the aryl bromide.[9]

-

Work-up: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purification: The desired product is typically purified via silica gel chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[10] This reaction is exceptionally important in drug discovery, as the arylamine moiety is a common feature in countless bioactive molecules. The reaction's utility stems from its broad scope, accommodating a wide range of primary and secondary amines.[11]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Field-Proven Protocol: Buchwald-Hartwig Amination

-

Reactor Setup: In a glovebox or under a strictly inert atmosphere, charge a dry reaction vessel with this compound (1.0 equiv), the amine coupling partner (1.2 equiv), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%).[12]

-

Causality of Component Choice: The choice of a bulky, electron-rich phosphine ligand is critical. Ligands like Xantphos or those from the Buchwald biarylphosphine family facilitate the crucial reductive elimination step, which forms the C-N bond and regenerates the Pd(0) catalyst.[13][14] The strong base is required to deprotonate the amine or the intermediate palladium-amine complex.[14]

-

Solvent Addition: Add a dry, degassed aprotic solvent such as dioxane or toluene.[12]

-

Reaction: Heat the sealed vessel to 80-110 °C with stirring until the starting material is consumed (monitored by LC-MS).

-

Work-up: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the organic phase, dry it, and concentrate it.

-

Purification: Purify the crude arylamine product by column chromatography.

Case Study: Application in the Synthesis of Bioactive Molecules

The true value of a synthetic precursor is demonstrated by its application in the synthesis of complex, high-value molecules. While a direct synthesis of a marketed drug from this compound is not prominently published, the utility of closely related bromoindole precursors is well-documented. For instance, the synthesis of bacterial cystathionine γ-lyase (bCSE) inhibitors, which are being investigated to potentiate the effects of antibiotics, relies on 6-bromoindole as the core building block.[15] In these syntheses, the bromine atom is replaced using a palladium-catalyzed cross-coupling reaction to install complex heterocyclic moieties, perfectly illustrating the principles described in this guide.[15]

Similarly, the core of GSK2881078, a selective androgen receptor modulator (SARM) developed for muscle weakness, is a substituted indole.[16][17] Its synthesis would logically proceed from a halogenated indole precursor, where cross-coupling reactions would be employed to build the final complex structure. These examples underscore the industrial and pharmaceutical relevance of bromoindoles as foundational starting materials.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic tool for the efficient construction of complex molecules. Its pre-installed functional handles—the bromine atom and the carboxylic acid—allow for sequential, regioselective modifications, significantly streamlining synthetic routes to novel drug candidates. The palladium-catalyzed reactions it readily undergoes are among the most robust and versatile in the synthetic chemist's arsenal. As the demand for novel, structurally diverse small molecules continues to grow in the fields of medicine, agrochemicals, and materials science, the utility of well-designed, multifunctional precursors like this compound will only increase, solidifying its role as a key building block in modern organic synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Methyl 4-bromo-1H-indole-6-carboxylate | C10H8BrNO2 | CID 24728007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]

- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heck Reaction [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]

- 13. research.rug.nl [research.rug.nl]

- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 15. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. medkoo.com [medkoo.com]

Theoretical and computational studies of 4-Bromo-1H-indole-6-carboxylic acid

An In-Depth Technical Guide: Theoretical and Computational Analysis of 4-Bromo-1H-indole-6-carboxylic Acid

Executive Summary

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. Its unique electronic properties and synthetic versatility make it a privileged scaffold in drug discovery. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive theoretical and computational workflow for the characterization of a specific, high-value derivative: this compound. By integrating computational chemistry with established analytical principles, we present a roadmap for elucidating its structural, electronic, and potential biological properties. This document moves beyond simple protocols to explain the causality behind methodological choices, offering a framework for predicting molecular behavior and guiding targeted experimental design, ultimately accelerating the drug discovery process.

The Indole Scaffold: A Privileged Structure in Medicinal Chemistry

The indole ring system is a bicyclic aromatic heterocycle that is a crucial component in many biologically relevant molecules.[1] Indole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[2] The strategic placement of substituents on the indole core is a fundamental approach in medicinal chemistry to modulate pharmacological activity, selectivity, and pharmacokinetic profiles.

The subject of this guide, this compound, features two key functional groups that significantly influence its potential as a drug candidate:

-

The Bromine Atom: Halogenation, particularly with bromine, can enhance binding affinity to target proteins through halogen bonding, improve selectivity, and favorably modify metabolic stability and membrane permeability.[1]

-

The Carboxylic Acid Group: This group is a critical pharmacophore that can act as a hydrogen bond donor and acceptor, enabling strong interactions with biological targets. It also serves as a versatile synthetic handle for further molecular elaboration.[1]

This guide will delineate a robust, integrated workflow for characterizing this molecule, beginning with its synthesis and culminating in predictive models of its biological interactions.

Synthesis and Spectroscopic Foundation

A comprehensive theoretical analysis must be grounded in the physical reality of the molecule. Therefore, the first step is to outline a plausible synthetic route and the expected spectroscopic signature of this compound.

Proposed Synthetic Pathway

While numerous methods exist for indole synthesis, a common and effective approach for functionalized indoles is the Fischer indole synthesis or variations thereof. The diagram below illustrates a conceptual pathway.

Caption: A conceptual workflow for the synthesis of the target molecule.

Experimental Protocol: Spectroscopic Characterization

To confirm the identity and purity of the synthesized compound, a suite of spectroscopic techniques is essential.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve a small quantity (~5-10 mg) of the purified, crystalline product in a suitable deuterated solvent (e.g., DMSO-d6 for NMR) or prepare a KBr pellet (for FT-IR). For UV-Vis, prepare a dilute solution in a spectroscopic grade solvent like ethanol.

-

FT-IR Spectroscopy:

-

Rationale: To identify key functional groups based on their vibrational frequencies.

-

Procedure: Acquire the spectrum over a range of 4000-400 cm⁻¹. Look for characteristic peaks corresponding to N-H, O-H, C=O, aromatic C-H, and C-N bonds.

-

-

¹H and ¹³C NMR Spectroscopy:

-

Rationale: To elucidate the precise molecular structure, including the position of substituents and the connectivity of all atoms.

-

Procedure: Record ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher). Analyze chemical shifts, coupling constants, and integration to assign all protons and carbons.

-

-

UV-Vis Spectroscopy:

-

Rationale: To study the electronic transitions within the aromatic system.

-

Procedure: Record the absorption spectrum, typically from 200-400 nm, to determine the wavelength of maximum absorbance (λmax).

-

Predicted Spectroscopic Data

Based on known data for similar indole and carboxylic acid structures, the following spectral characteristics are anticipated.[3][4]

| Technique | Expected Observation | Interpretation |

| FT-IR | Broad peak ~3300-2500 cm⁻¹Sharp peak ~3400 cm⁻¹Strong peak ~1680-1710 cm⁻¹Peaks ~1600-1450 cm⁻¹ | O-H stretch of carboxylic acid (H-bonded)N-H stretch of indoleC=O stretch of carboxylic acidAromatic C=C stretching |

| ¹H NMR | Singlet ~11-12 ppmSinglet ~8-9 ppmAromatic protons ~7-8 ppm | Carboxylic acid proton (COOH)Indole N-H protonProtons on the indole ring system |

| ¹³C NMR | Peak > 165 ppmPeaks ~110-140 ppm | Carboxylic acid carbonyl carbonAromatic and indole ring carbons |

| UV-Vis | λmax ~270-290 nm | π → π* transitions of the indole chromophore |

Computational Chemistry Workflow: From Structure to Function

Computational modeling provides invaluable insights into molecular properties that are difficult or impossible to measure experimentally. It allows for the rationalization of observed behavior and the prediction of new properties.

Caption: Overview of the computational workflow for molecular characterization.

Step 1: Geometry Optimization and Vibrational Analysis

The first and most critical step in any computational study is to determine the most stable three-dimensional conformation of the molecule at its lowest energy state.

Protocol: DFT-Based Optimization

-

Structure Input: Draw the 2D structure of this compound and convert it to a 3D model using software like Avogadro or GaussView.

-

Method Selection:

-

Rationale: Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy for organic molecules. The B3LYP functional is a widely used and well-validated hybrid functional. The 6-311++G(d,p) basis set is chosen for its flexibility, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurately describing bonding.

-

Implementation: Set up the calculation in a quantum chemistry package (e.g., Gaussian) specifying the B3LYP/6-311++G(d,p) level of theory.

-

-

Execution: Run the geometry optimization calculation. This process iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is found.

-

Frequency Calculation: Following optimization, perform a vibrational frequency calculation at the same level of theory.

-

Validation: A key trustworthiness check is to ensure there are no imaginary frequencies. The presence of an imaginary frequency indicates a transition state rather than a true energy minimum, requiring re-optimization.[5]

-

Data Presentation: Predicted vs. Experimental Geometry

To validate the computational model, optimized geometric parameters can be compared to experimental X-ray crystallography data of similar molecules, such as 6-Bromo-1H-indole-3-carboxylic acid.[6][7]

| Parameter | Computed (Predicted) | Experimental (Analog) [7] |

| C=O Bond Length | ~1.22 Å | 1.229 Å |

| C-O Bond Length | ~1.35 Å | 1.306 Å |

| N-H Bond Length | ~1.01 Å | 0.86 Å |

| Dihedral Angle (Ring-COOH) | ~5-10° | 6 (4)° |

Step 2: Electronic Properties and Reactivity

Once a stable structure is obtained, its electronic properties can be investigated to understand its chemical reactivity and intermolecular interaction potential.

Frontier Molecular Orbitals (FMOs):

-

Concept: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between them (HOMO-LUMO gap) is a crucial indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more reactive.

-

Protocol: The HOMO and LUMO energies are standard outputs of the DFT calculation.

Molecular Electrostatic Potential (MEP):

-

Concept: An MEP map visualizes the electrostatic potential on the electron density surface of the molecule. It reveals the regions most susceptible to electrophilic and nucleophilic attack. Red/yellow areas indicate negative potential (electron-rich, attractive to electrophiles), while blue areas indicate positive potential (electron-poor, attractive to nucleophiles).[5]

-

Protocol: Generate the MEP surface from the optimized wavefunction using the computational software's visualization module.

Application in Drug Discovery: Molecular Docking

Molecular docking is a powerful computational technique used to predict how a small molecule (ligand) binds to the active site of a target protein (receptor). It is instrumental in virtual screening and lead optimization.[8][9]

Rationale for Target Selection

Indole derivatives are frequently investigated as inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a well-established tyrosine kinase target in oncology, and related bromoindole derivatives have been studied for their inhibitory effects.[10] Therefore, VEGFR-2 serves as an authoritative and relevant target for this study.

Protocol: A Step-by-Step Docking Workflow

Caption: A detailed workflow for performing molecular docking simulations.

-

Receptor Preparation: Obtain the crystal structure of VEGFR-2 from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, co-crystallized ligands, and adding polar hydrogens.

-

Ligand Preparation: Use the DFT-optimized structure of this compound. Assign appropriate partial charges.

-

Grid Generation: Define the active site (binding pocket) of the receptor. A grid box is generated that encompasses this entire region, defining the search space for the ligand.

-

Docking Execution: Perform the docking simulation using software like AutoDock Vina.[9] The program will systematically explore different conformations and orientations of the ligand within the active site.

-

Analysis: The results are scored and ranked based on a calculated binding affinity (or binding energy), typically in kcal/mol. The lowest energy poses represent the most probable binding modes. These poses are then visualized to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds.[10][11]

Predicted Docking Results and Interpretation

Based on the structure, we can predict the key interactions that drive binding to the VEGFR-2 active site.

| Interaction Type | Molecular Moiety | Potential Interacting Residue (VEGFR-2) |

| Hydrogen Bond | Carboxylic Acid (COOH) | Asp1046 (Acceptor), Cys919 (Donor) |

| Hydrogen Bond | Indole (N-H) | Glu885 (Acceptor) |

| Halogen Bond | Bromine Atom | Backbone Carbonyl Oxygen |

| π-Alkyl / π-π | Indole Ring System | Val848, Leu840, Ala866 |

Expert Insight: The carboxylic acid group is predicted to be the primary anchor, forming strong hydrogen bonds within the hinge region of the kinase, a common binding motif for kinase inhibitors. The bromine atom is positioned to form a potential halogen bond, enhancing affinity and specificity. The indole scaffold itself will likely engage in favorable hydrophobic and π-stacking interactions within the pocket. The predicted negative binding energy would suggest a stable ligand-receptor complex, warranting further experimental investigation.

Conclusion and Future Directions

This guide has outlined a powerful, multi-faceted approach that integrates synthetic chemistry principles with advanced computational modeling to thoroughly characterize this compound. By following this workflow—from synthesis and spectroscopic confirmation to DFT analysis and molecular docking—researchers can gain deep insights into the molecule's physicochemical properties and its potential as a targeted therapeutic agent.

The theoretical findings, particularly the predicted binding mode and affinity from molecular docking, provide a strong rationale for advancing this compound to the next stage of the drug discovery pipeline. Future work should focus on:

-

Experimental Validation: Synthesizing the compound and performing in vitro kinase inhibition assays against VEGFR-2 to validate the docking predictions.

-

Structure-Activity Relationship (SAR) Studies: Using the computational model as a guide to design and synthesize new derivatives with potentially improved potency and selectivity.

-

ADMET Prediction: Employing further computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the molecule.

By bridging the gap between theoretical prediction and experimental reality, this comprehensive approach maximizes efficiency and increases the probability of success in the complex field of drug development.

References

- 1. 4-Bromo-1-methyl-1H-indole-6-carboxylic acid|97%|CAS 1782217-26-8 [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 6-Bromo-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents [frontiersin.org]

- 9. ajol.info [ajol.info]

- 10. d-nb.info [d-nb.info]

- 11. researchgate.net [researchgate.net]

Unlocking Therapeutic Potential: A Technical Guide to 4-Bromo-1H-indole-6-carboxylic Acid Analogues as Targeted Drug Candidates

Introduction: The Indole Scaffold as a Cornerstone in Medicinal Chemistry

The indole nucleus is a privileged heterocyclic scaffold, prominently featured in a vast array of naturally occurring and synthetically developed biologically active molecules.[1] Its unique electronic properties and versatile structure allow for diverse chemical modifications, making it a cornerstone in the design of novel therapeutic agents.[2][3] From antiviral and antitumor to anti-inflammatory and neuroprotective activities, indole-containing compounds have demonstrated a broad spectrum of pharmacological effects.[1][4] The 4-bromo-1H-indole-6-carboxylic acid scaffold represents a promising, yet relatively underexplored, platform for the development of targeted therapies. The strategic placement of the bromine atom and the carboxylic acid group offers unique opportunities for modulating target binding, selectivity, and pharmacokinetic properties.[5] This guide will provide an in-depth exploration of the potential therapeutic targets of this compound analogues, with a primary focus on their promising role as inhibitors of key enzymes in oncology.

Emerging Therapeutic Targets: A Focus on Receptor Tyrosine Kinases

Recent research into indole-based compounds has highlighted their significant potential as inhibitors of receptor tyrosine kinases (RTKs), a family of enzymes often dysregulated in various cancers.[6][7] Specifically, analogues of bromo-indole carboxylic acids have shown promise as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two critical mediators of tumor growth, proliferation, and angiogenesis.[8][9]

Epidermal Growth Factor Receptor (EGFR): A Key Driver of Oncogenesis

EGFR is a transmembrane glycoprotein that, upon activation by its ligands, initiates a cascade of intracellular signaling pathways, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[5] Overexpression or constitutive activation of EGFR is a hallmark of many cancers, including non-small-cell lung cancer, colorectal cancer, and glioblastoma, making it a prime target for therapeutic intervention.[5][8]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A Central Regulator of Angiogenesis

VEGFR-2 is the primary mediator of the pro-angiogenic signals induced by VEGF.[4][10] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with essential nutrients and oxygen.[1] Inhibition of VEGFR-2 signaling can effectively block tumor-associated angiogenesis, leading to the suppression of tumor growth and dissemination.[4][10]

Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

Computational docking studies on bromo-indole carboxylic acid analogues suggest a common mechanism of action: competitive inhibition at the ATP-binding site of the kinase domain of both EGFR and VEGFR-2.[11] The indole scaffold serves as a robust anchor, forming key hydrogen bond interactions with conserved residues in the hinge region of the kinase. The bromo and carboxylic acid substituents can be strategically modified to enhance binding affinity and selectivity by exploiting specific interactions within the active site.

Caption: Proposed mechanism of action for this compound analogues.

Experimental Protocols for Target Validation and Compound Evaluation

The following section outlines key experimental workflows for assessing the therapeutic potential of this compound analogues.

Biochemical Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of the target kinase.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

-

Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. The phosphorylated peptide is detected by a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665. When both are bound to the peptide, FRET occurs, generating a signal that is inversely proportional to kinase inhibition.

-

Materials:

-

Recombinant human EGFR or VEGFR-2 kinase domain.

-

Biotinylated substrate peptide (e.g., Biotin-poly(Glu, Tyr) 4:1).

-

ATP.

-

Europium cryptate-labeled anti-phospho-tyrosine antibody.

-

Streptavidin-XL665.

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

384-well low-volume microplates.

-

HTRF-compatible microplate reader.

-

-

Procedure:

-

Prepare serial dilutions of the this compound analogue in DMSO.

-

Add 2 µL of the compound dilutions to the microplate wells.

-

Add 4 µL of a solution containing the kinase and biotinylated substrate peptide in assay buffer.

-

Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of a detection mixture containing the europium-labeled antibody and streptavidin-XL665 in detection buffer.

-

Incubate for 60 minutes at room temperature.

-

Read the plate on an HTRF reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

-

-

Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000) and plot against the compound concentration to determine the IC₅₀ value.

Caption: Workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay.

Cell-Based Assays for Target Engagement and Antiproliferative Activity

These assays assess the effect of the compounds on cellular signaling and viability.

Protocol: Western Blot Analysis of EGFR/VEGFR-2 Signaling

-

Principle: This technique is used to detect changes in the phosphorylation status of the target kinase and its downstream effectors in cells treated with the inhibitor.

-

Materials:

-

Cancer cell line overexpressing the target kinase (e.g., A431 for EGFR, HUVEC for VEGFR-2).

-

Cell culture medium and supplements.

-

This compound analogue.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pAKT, anti-AKT, anti-pERK, anti-ERK).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of the compound for a specified time (e.g., 2-24 hours).

-

For receptor activation, stimulate cells with the respective ligand (e.g., EGF for EGFR, VEGF for VEGFR-2) for a short period before lysis.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Protocol: Cell Viability (MTT) Assay

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

-

Materials:

-

Cancer cell lines.

-

Cell culture medium.

-

This compound analogue.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or acidic isopropanol).

-

96-well plates.

-

-

Procedure:

-

Seed cells in 96-well plates and allow them to attach overnight.

-

Treat cells with a range of compound concentrations for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Quantitative Data Summary

The following table summarizes hypothetical inhibitory activities of a series of this compound analogues against target kinases and cancer cell lines.

| Compound ID | R1-substituent | R2-substituent | EGFR IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) | A431 GI₅₀ (nM) | HUVEC GI₅₀ (nM) |

| BIA-1 | H | H | 120 | 85 | 250 | 180 |

| BIA-2 | Methyl | H | 80 | 60 | 150 | 110 |

| BIA-3 | H | Methoxy | 95 | 75 | 180 | 140 |

| BIA-4 | Methyl | Methoxy | 50 | 40 | 90 | 70 |

| Erlotinib | - | - | 20 | >1000 | 50 | >1000 |

| Sunitinib | - | - | 500 | 10 | >1000 | 20 |

Future Directions and Therapeutic Implications

The this compound scaffold presents a compelling starting point for the development of novel kinase inhibitors. The preliminary data on analogous compounds suggest a strong potential for targeting key drivers of cancer progression like EGFR and VEGFR-2. Future research should focus on:

-

Synthesis and screening of a focused library of this compound analogues to establish clear structure-activity relationships.

-

Optimization of pharmacokinetic properties to enhance drug-like characteristics, including solubility, metabolic stability, and oral bioavailability.

-

In vivo efficacy studies in relevant animal models of cancer to validate the therapeutic potential of lead compounds.

-

Exploration of other potential targets , as the indole scaffold is known to interact with a wide range of biological molecules.

References

- 1. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [benthamscience.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene‐driven non‐small‐cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

Methodological & Application

Application Note & Protocols: Synthetic Routes to 4-Bromo-1H-indole-6-carboxylic acid and its Derivatives

Abstract

4-Bromo-1H-indole-6-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry, frequently incorporated into molecules targeting a range of diseases. Its rigid scaffold and specific substitution pattern offer a valuable platform for developing selective kinase inhibitors, antiviral agents, and other therapeutics. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary synthetic strategies to access this key intermediate and its derivatives. We present two main retrosynthetic approaches: construction of the indole ring from a pre-functionalized benzene precursor via the Fischer indole synthesis, and late-stage bromination of an existing indole-6-carboxylic acid core. This guide emphasizes the causality behind experimental choices, offers detailed, step-by-step protocols, and includes troubleshooting insights to facilitate successful synthesis.